molecular formula C7H2ClF4NO2 B018084 3-Chloro-4-fluoro-5-nitrobenzotrifluoride CAS No. 101646-02-0

3-Chloro-4-fluoro-5-nitrobenzotrifluoride

Cat. No. B018084
M. Wt: 243.54 g/mol
InChI Key: JVOKKJHIEVEFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis 3-Chloro-4-fluoro-5-nitrobenzotrifluoride's synthesis process in a continuous-flow millireactor system demonstrated an efficient and safe protocol. This method utilized mixed acid as a nitrating agent on 3-fluorobenzotrifluoride, achieving optimal operational conditions that enhanced mass and heat transfer rates, thereby indicating a higher process efficiency and better control over impurity compared to traditional batch reactors. This approach suggests potential benefits for commercial manufacturing of fine chemicals and pharmaceutical intermediates involving nitration processes (Chen et al., 2020).

Molecular Structure Analysis The molecular structure of related compounds, such as 1-(4-chlorophenylsulfanyl)-2-nitro-4-(trifluoromethyl)benzene and its isomer, has been elucidated, highlighting similar conformations between them with significant dihedral angles between benzene rings. This detailed structural analysis contributes to understanding the molecular geometry and potential interactions within 3-Chloro-4-fluoro-5-nitrobenzotrifluoride-related molecules (Lynch & McClengahan, 2003).

Chemical Reactions and Properties The study on the mobility of the nitro group and fluorine atom in related benzotrifluorides during reactions with phenols in the presence of potassium carbonate provides insights into the reactivity and mechanisms involved in substitutions, which are relevant for understanding the chemical behavior of 3-Chloro-4-fluoro-5-nitrobenzotrifluoride (Khalfina & Vlasov, 2002).

Physical Properties Analysis Fluorinated polyimides based on derivatives of chloro-nitrobenzotrifluoride exhibit remarkable physical properties, including high thermal stability and excellent mechanical properties. The incorporation of fluorine atoms significantly affects color intensity, solubility, and dielectric constants, which might be extrapolated to understand the physical characteristics of 3-Chloro-4-fluoro-5-nitrobenzotrifluoride (Yang & Chen, 2005).

Chemical Properties Analysis The chemical properties of fluorinated benzimidazole-substituted nitronyl nitroxides, which are structurally related to benzotrifluorides, reveal that fluorination significantly enhances acidity and influences magnetic properties due to electron donation effects. This aspect provides an understanding of how fluorine substitutions might affect the chemical properties of 3-Chloro-4-fluoro-5-nitrobenzotrifluoride, particularly in terms of reactivity and potential applications in materials science (Tretyakov et al., 2022).

Scientific Research Applications

  • Synthesis of Heterocyclic Scaffolds : 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound closely related to 3-Chloro-4-fluoro-5-nitrobenzotrifluoride, has been identified as a useful building block for synthesizing various heterocyclic scaffolds. These scaffolds have potential applications in drug discovery, although the creation of 8-membered benzodiazocine cycles remains a challenge (Křupková et al., 2013).

  • Drug Discovery and Pharmacological Research : 5-Fluoro-2-nitrobenzoic acid, another related compound, shows promise in the synthesis of guanine-mimetic libraries. These libraries are significant in drug discovery and pharmacological research (Miller & Mitchison, 2004).

  • Commercial Manufacturing of Fine Chemicals : The continuous-flow millireactor synthesis of 5-fluoro-2-nitrobenzotrifluoride, a variant of the compound , is considered safe and efficient. This method offers potential for commercial manufacturing of fine chemicals and pharmaceutical intermediates (Chen et al., 2020).

  • Analysis of Pharmaceutical Amines : 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl), a derivative, is a useful reagent for determining pharmaceutical amines using spectrophotometry and spectrofluorimetry. This application is valuable in both pharmaceutical and real sample analyses (Elbashir et al., 2011).

  • Synthesis of Heterocyclic Chemistry Derivatives : New 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene have been prepared. These derivatives offer new synthetic possibilities in heterocyclic chemistry (Sipyagin et al., 2004).

  • Catalytic Synthesis : The catalyst Pt-Cu-S/C effectively synthesizes 3-chloro-4-fluoroaniline with high catalytic activity and selectivity, yielding 98% purity. This process is significant in the field of catalytic synthesis (Wen-xia, 2014).

  • Optical and Dielectric Properties in Polymers : The CF3 group in fluorinated polyimides, which include derivatives of the compound, affects optical properties more significantly than the ether group. This is important in the context of material science, particularly for optical and dielectric properties of polymer thin films (Jang et al., 2007).

Safety And Hazards

3-Chloro-4-fluoro-5-nitrobenzotrifluoride is toxic in contact with skin. It is harmful if swallowed or inhaled. It causes skin irritation and serious eye irritation .

properties

IUPAC Name

1-chloro-2-fluoro-3-nitro-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF4NO2/c8-4-1-3(7(10,11)12)2-5(6(4)9)13(14)15/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOKKJHIEVEFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371446
Record name 3-Chloro-4-fluoro-5-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluoro-5-nitrobenzotrifluoride

CAS RN

101646-02-0
Record name 3-Chloro-4-fluoro-5-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-fluoro-5-nitrobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Chloro-4-fluoro-5-nitrobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-fluoro-5-nitrobenzotrifluoride
Reactant of Route 3
Reactant of Route 3
3-Chloro-4-fluoro-5-nitrobenzotrifluoride
Reactant of Route 4
Reactant of Route 4
3-Chloro-4-fluoro-5-nitrobenzotrifluoride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Chloro-4-fluoro-5-nitrobenzotrifluoride
Reactant of Route 6
3-Chloro-4-fluoro-5-nitrobenzotrifluoride

Citations

For This Compound
3
Citations
SP Harvey, MM Dixon, JE Mohr… - 2016 - apps.dtic.mil
Enrichment cultures were set up using various organofluorine compounds as sole carbon sources for growth, which was confirmed on two substrates benzoyl fluoride and 1H, 1H, 2H, …
Number of citations: 2 apps.dtic.mil
PAC Cafiero, CS French, MD McFarlane… - Journal of the …, 1997 - pubs.rsc.org
… (i) Attempts to prepare the ester 13f from 3-chloro-4-fluoro-5-nitrobenzotrifluoride (2.44 g, 10 mmol), glycine methyl ester hydrochloride (1.38 g, 11 mmol) and barium hydroxide (6.94 g, …
Number of citations: 19 pubs.rsc.org
ES BURSTEIN - ic.gc.ca
La présente invention se rapporte à l'utilisation de N-desméthylclozapine (NDMC) et de composés associés pour traiter une multitudes de maladies neuropsychiatriques, y compris la …
Number of citations: 2 www.ic.gc.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.